Tirandalydigin
Overview
Description
Tirandalydigin is a novel tetramic acid antibiotic belonging to the tirandamycin-streptolydigin family. It exhibits significant activity against pathogenic anaerobic bacteria, making it a valuable compound in the field of antimicrobial research . This compound is characterized by its unique bicyclic ketal moiety, which is heavily tailored through oxidative modifications .
Biochemical Analysis
Biochemical Properties
Tirandalydigin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL) . These interactions are crucial for the oxidative tailoring of this compound, which enhances its antibacterial potency. The nature of these interactions involves hydroxylation and epoxidation processes that modify the compound’s structure, thereby increasing its efficacy against bacterial targets .
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by inhibiting bacterial RNA polymerase, thereby disrupting transcription and leading to bacterial cell death . Additionally, this compound affects cell signaling pathways and gene expression, particularly in vancomycin-resistant Enterococcus faecalis . This compound also impacts cellular metabolism by interfering with the synthesis of essential biomolecules, leading to metabolic stress in bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial RNA polymerase, leading to enzyme inhibition . This inhibition prevents the transcription of bacterial DNA, effectively halting protein synthesis and causing cell death. Additionally, this compound undergoes oxidative modifications mediated by TamI and TamL, which enhance its binding affinity and inhibitory effects . These modifications include the addition of hydroxyl and epoxide groups that increase the compound’s potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some reduction in potency may occur due to gradual degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert its effects on cellular function, including sustained inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the antibacterial efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and oxidative modification . The compound interacts with enzymes such as cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which facilitate its conversion into more potent derivatives . These metabolic pathways also involve the incorporation of hydroxyl and epoxide groups, which enhance the compound’s antibacterial properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting bacterial RNA polymerase within the cytoplasm . The compound’s activity is influenced by its ability to penetrate bacterial cell walls and reach its intracellular targets . Post-translational modifications, such as hydroxylation and epoxidation, play a role in directing this compound to specific cellular compartments, enhancing its antibacterial efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tirandalydigin involves a comprehensive approach that features the highly enantio- and diastereoselective assembly of the anti, anti, syn-stereotetrad unit. This process relies on a cinchona alkaloid-catalyzed asymmetric Morita–Baylis–Hillman reaction . The unified synthesis of tirandamycins and streptolydigins, including this compound, has been described, showcasing the versatility of the synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using specific strains of Streptomyces. The fermentation conditions are optimized to maximize the yield of this compound, followed by isolation and purification steps to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tirandalydigin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of an epoxide group in this compound makes it reactive with thiophenol probes, highlighting its electrophilic nature.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as cytochrome P450 monooxygenase and flavin adenine dinucleotide-dependent oxidase
Major Products Formed
The major products formed from the reactions of this compound include various oxidized derivatives, such as tirandamycin A, tirandamycin B, and other intermediates .
Scientific Research Applications
Tirandalydigin has a wide range of scientific research applications:
Mechanism of Action
Tirandalydigin exerts its effects through a multi-step oxidative cascade involving cytochrome P450 monooxygenase and flavin adenine dinucleotide-dependent oxidase . These enzymes introduce functional groups that enhance the compound’s antimicrobial activity. The molecular targets of this compound include bacterial ribonucleic acid polymerase, which is inhibited by the compound, leading to the suppression of bacterial growth .
Comparison with Similar Compounds
Tirandalydigin is similar to other compounds in the tirandamycin-streptolydigin family, such as tirandamycin A, tirandamycin B, and streptolydigin . this compound is unique due to its specific oxidative modifications, including the presence of an epoxide group and additional hydroxyl groups . These modifications contribute to its distinct antimicrobial properties and make it a valuable compound for research and development.
List of Similar Compounds
- Tirandamycin A
- Tirandamycin B
- Streptolydigin
This compound’s unique structural features and potent antimicrobial activity make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(3Z)-3-[(2E,4E,6R)-6-[(1R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-12(5-6-15(24)18-16(25)10-23-20(18)26)9-13(2)19-14(3)17-7-8-22(11-27-22)21(4,28-17)29-19/h5-9,13-14,17,19,24H,10-11H2,1-4H3,(H,23,26)/b6-5+,12-9+,18-15-/t13-,14+,17-,19-,21-,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYHWFXVSQHTQH-BWPJEIAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C=CC3(CO3)[C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CNC4=O)/O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114118-91-1 | |
Record name | Tirandalydigin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114118911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tirandalydigin and what makes its structure unique?
A1: this compound is a novel antibiotic belonging to the tetramic acid family, discovered during a search for compounds active against pathogenic anaerobic bacteria. [] Its structure is particularly interesting because it combines features found in both tirandamycin and streptolydigin, hence its name. [] This hybrid structure makes it a unique member of this antibiotic family. []
Q2: What types of bacteria is this compound effective against?
A2: this compound demonstrates promising antibacterial activity against a range of microorganisms. It shows activity against many pathogenic anaerobes, streptococci, enterococci, and legionellae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 micrograms/ml. []
Q3: Has the total synthesis of this compound been achieved?
A3: Yes, the total synthesis of this compound, along with tirandamycins A-D, has been achieved. [, ] This complex synthesis involved a highly stereoselective approach, highlighting the advances in synthetic organic chemistry. [] Notably, the synthesis of the left-hand fragment of streptolydiginone and streptolydigin has also been achieved using a common intermediate. []
Q4: How does this compound interact with thiol-containing molecules and what implications does this have for its mechanism of action?
A4: this compound, being an epoxide-bearing natural product, readily reacts with thiol probes. [] This reactivity suggests that this compound likely exerts its biological activity by covalently modifying its cellular targets through interactions with cysteine residues. [] This reactivity-guided approach using thiol probes was instrumental in identifying and isolating this compound from Salinispora and linking its production to a specific gene cluster. []
Q5: What are the potential applications of this compound beyond its antibacterial activity?
A5: The discovery and successful total synthesis of this compound have opened avenues for further research in various domains. [] Its unique structure and reactivity make it a valuable tool in chemical biology for studying protein function and developing new therapeutic strategies based on targeted covalent modification. [] Additionally, its synthesis serves as a platform for developing new synthetic methodologies and exploring the chemical space of tetramic acid antibiotics. [, ]
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